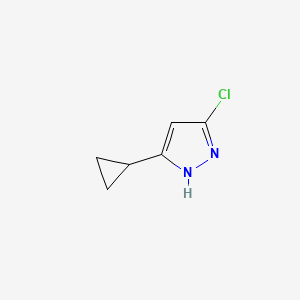

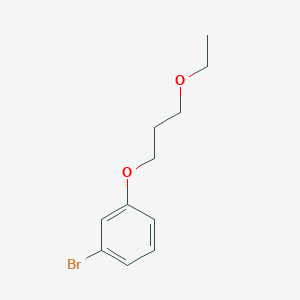

![molecular formula C9H7F2N3O B1466437 [1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249777-22-7](/img/structure/B1466437.png)

[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

説明

The compound is a derivative of 3,5-difluorobenzyl alcohol . This compound is also known as 3,5-difluorophenyl methanol and has a molecular formula of C7H6F2O .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-difluorobenzyl alcohol, a related compound, include a molecular weight of 144.121 g/mol, a density of 1.27 g/mL, and a refractive index of 1.4860 to 1.4880 (20°C, 589nm) .科学的研究の応用

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

A tris(triazolyl)methanol-Cu(I) structure, specifically a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, has been reported to significantly catalyze Huisgen 1,3-dipolar cycloadditions. The ligand, when complexed with CuCl, catalyzes these reactions efficiently under various conditions, including in water or neat (solvent-free) environments. Key attributes of this catalyst include low catalyst loadings, compatibility with free amino groups, and rapid reaction times at room temperature, making it a notable catalyst for CuAAC (Cu(I)-catalyzed alkyne-azide cycloaddition) reactions (Ozcubukcu et al., 2009).

Synthesis of Complexes and Ligands

Research also highlights the synthesis of a variety of complexes and ligands involving triazole derivatives. These syntheses often involve complexation with metals or the formation of novel ligands through various chemical reactions. For instance, the synthesis of fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole and the exploration of their electronic properties through spectroscopic and computational methods have been documented. These complexes show potential in various chemical applications due to their electronic properties and the possibility of tuning these properties through the substitution on the triazole ring (Anderson et al., 2013).

Applications in Corrosion Inhibition

Triazole derivatives, such as BTM and PTM (which involve triazole rings in their structure), have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic media. Computational chemistry studies indicate that these derivatives can adsorb onto the metal surface, potentially providing a protective layer against corrosion. This application showcases the potential of triazole derivatives in industrial settings, particularly in protecting metals against corrosive environments (Ma et al., 2017).

Safety and Hazards

The safety and hazards of 3,5-difluorobenzyl alcohol include skin and eye irritation, and respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, and their interaction with the compound can lead to a range of effects.

Mode of Action

This interaction could involve binding to the receptor, altering its conformation, and affecting its ability to carry out its normal function .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound could have a range of effects at the molecular and cellular level .

特性

IUPAC Name |

[1-(3,5-difluorophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3O/c10-6-1-7(11)3-9(2-6)14-4-8(5-15)12-13-14/h1-4,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVMQELDLQUSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)

![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)

![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)